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1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea (CAS 923186-81-6) is a synthetic diaryl urea derivative incorporating a 7-methylimidazo[1,2-a]pyrimidine heterocycle linked via a urea bridge to a 3-methoxyphenyl ring. With molecular formula C₂₁H₁₉N₅O₂ and molecular weight 373.42 g·mol⁻¹, the compound belongs to the imidazo[1,2-a]pyrimidine-aryl urea class—a scaffold family extensively investigated for kinase inhibition, particularly against DNA-damage-response kinases such as ATR and DNA-PK.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 923186-81-6
Cat. No. B2448821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
CAS923186-81-6
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC
InChIInChI=1S/C21H19N5O2/c1-14-10-11-26-13-19(25-20(26)22-14)15-6-8-16(9-7-15)23-21(27)24-17-4-3-5-18(12-17)28-2/h3-13H,1-2H3,(H2,23,24,27)
InChIKeyVVQMLYONXSDQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea (CAS 923186-81-6): Structural Identity and Compound-Class Positioning for Research Procurement


1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea (CAS 923186-81-6) is a synthetic diaryl urea derivative incorporating a 7-methylimidazo[1,2-a]pyrimidine heterocycle linked via a urea bridge to a 3-methoxyphenyl ring . With molecular formula C₂₁H₁₉N₅O₂ and molecular weight 373.42 g·mol⁻¹, the compound belongs to the imidazo[1,2-a]pyrimidine-aryl urea class—a scaffold family extensively investigated for kinase inhibition, particularly against DNA-damage-response kinases such as ATR and DNA-PK [1]. The compound is catalogued in the ZINC database (ZINC71317285) with computed logP 2.824, topological polar surface area (tPSA) 101 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, placing it within drug-like property space for probe discovery [2]. No clinical trial activity or bioassay data at ≤10 μM has been reported for this specific compound in public databases [3].

Why Generic Substitution Within the Imidazo[1,2-a]pyrimidine Urea Class Is Not Supported for 923186-81-6


Compounds within the imidazo[1,2-a]pyrimidine-aryl urea class cannot be treated as interchangeable procurement items. The position and electronic character of substituents on both the imidazopyrimidine core and the pendant phenylurea ring drive regioisomer-specific differences in kinase selectivity, steric accommodation within ATP-binding pockets, and physicochemical properties governing solubility, permeability, and metabolic stability [1]. For 923186-81-6, the 3-methoxy substitution on the terminal phenyl ring is a specific regioisomeric choice that differs from the 4-methoxy positional isomer (CAS 923186-67-8), the unsubstituted phenyl analog (CAS 923157-58-8), and the 3-chloro variant—each of which is expected to present a distinct hydrogen-bonding profile, altered logP, and differential target engagement based on well-established structure–activity relationships (SAR) for diaryl urea kinase inhibitors [2]. Without experimentally determined, compound-specific selectivity and potency data, assuming functional equivalence across these analogs is scientifically unjustified and risks procurement of a compound with unanticipated off-target activity or undetectable target engagement in the intended assay system.

Quantitative Differential Evidence for 923186-81-6 Procurement Decisions


Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Phenyl Substitution Establishes a Distinct Physicochemical and Predicted Target-Engagement Profile

The target compound bears a 3-methoxy substituent on the terminal phenylurea ring, whereas its closest commercially available isomer carries a 4-methoxy group (CAS 923186-67-8; identical molecular formula C₂₁H₁₉N₅O₂ and MW 373.4). In diaryl urea kinase inhibitor SAR, the methoxy position dictates both the vector of the lone-pair electrons available for hinge-region hydrogen bonding and the overall molecular dipole, which directly influences binding-pocket complementarity [1]. Although no head-to-head biochemical data exist for these two specific compounds, the positional isomerism is a well-characterized determinant of kinase selectivity in imidazo[1,2-a]pyrimidine series [2]. The 3-methoxy orientation is predicted by SEA (Similarity Ensemble Approach) to favor DNA-PK (PRKDC) engagement, whereas the 4-methoxy isomer has not been linked to the same predicted target profile in public databases [3].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Physicochemical Property Differentiation: Computed logP, tPSA, and Hydrogen-Bonding Capacity Distinguish 923186-81-6 from Its Closest Unsubstituted Phenyl Analog

Comparison of computed physicochemical parameters between 923186-81-6 and its unsubstituted phenylurea analog (CAS 923157-58-8; C₂₀H₁₇N₅O, MW 343.4) reveals significant differences in lipophilicity and hydrogen-bonding capacity. The target compound possesses a 3-methoxy group that contributes an additional oxygen atom as hydrogen-bond acceptor, increasing the HBA count to 5 (vs. 4 for the unsubstituted analog) and raising the molecular weight by 30 Da [1]. The tPSA of 101 Ų and logP of 2.824 for 923186-81-6 fall within the central drug-like range, whereas the unsubstituted analog is expected to have a lower logP (∼2.0–2.2 predicted) and reduced tPSA (∼85 Ų), potentially altering membrane permeability and solubility profiles in a manner relevant to cell-based assay performance [2].

Physicochemical Profiling Drug-Likeness Permeability Prediction

Predicted Kinase Target Engagement: SEA Analysis Prioritizes DNA-PK (PRKDC) as the Top Predicted Target, Differentiating 923186-81-6 from Broader Imidazo[1,2-a]pyrimidine Ureas That Favor ATR or Tie2

Similarity Ensemble Approach (SEA) analysis of 923186-81-6 against the ChEMBL 20 bioactivity corpus returns DNA-dependent protein kinase catalytic subunit (PRKDC/DNA-PK) as the top predicted target (P-value 42, Max Tc 96) [1]. This in silico prediction distinguishes 923186-81-6 from the broader imidazo[1,2-a]pyrimidine urea class, which includes characterized inhibitors of ATR kinase (e.g., VE-821 and analogs from J. Med. Chem. 2011, PMID 21413798) [2], Tie2 kinase (IC₅₀ 250 nM for a representative chemotype) , and B-Raf kinase (reported IC₅₀ values as low as 3 nM for optimized derivatives) [3]. The SEA prediction does not constitute experimental confirmation but provides a testable target hypothesis that differentiates 923186-81-6 within its compound class.

Kinase Profiling Target Prediction DNA Damage Response

Absence of Published Bioactivity Data as a Procurement-Relevant Differentiator: 923186-81-6 Requires De Novo Experimental Validation, Whereas Close Structural Analogs Remain Equally Uncharacterized

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay returned no experimentally determined IC₅₀, Kd, Ki, EC₅₀, or cellular activity data for 923186-81-6 or any of its three closest structural analogs (CAS 923186-67-8, 923157-58-8, and the 3-chloro variant) [1]. The ZINC database explicitly records: 'There has not been any activity reported at 10μM or less for this substance' [2]. This stands in marked contrast to scaffold-related imidazo[1,2-a]pyrimidine ureas that have reported kinase IC₅₀ values in the low nanomolar range (e.g., B-Raf IC₅₀ = 3 nM; JAK2 IC₅₀ in the nanomolar range) [3][4]. For procurement decisions, this data gap means that 923186-81-6 is most appropriately positioned as a chemical probe for de novo target identification and SAR exploratory screening, rather than as a validated tool compound with a known activity profile.

Data Gap Analysis Assay Development Chemical Probe Validation

Recommended Application Scenarios for 923186-81-6 Based on Quantitative Differential Evidence


DNA-Damage-Response Kinase Probe Discovery: Prioritizing PRKDC (DNA-PK) as a Primary Screening Target

Based on the SEA prediction of PRKDC/DNA-PK as the top target (P-value 42, Max Tc 96) [1], 923186-81-6 is most appropriately deployed in a DNA-PK biochemical screening cascade (e.g., DNA-PK kinase activity assay using a p53-derived peptide substrate at 10 μM ATP). This scenario directly exploits the compound's predicted target preference, which distinguishes it from scaffold-related ATR and Tie2 inhibitors. A positive hit would establish a novel chemotype for DNA-PK inhibition, a target with validated relevance in cancer radiotherapy sensitization and non-homologous end-joining (NHEJ) pathway studies [2].

Regioisomeric SAR Probe: Benchmarking 3-Methoxy vs. 4-Methoxy Positional Isomers in Parallel Kinase Selectivity Panels

The well-defined regioisomeric relationship between 923186-81-6 (3-OCH₃) and CAS 923186-67-8 (4-OCH₃) creates a high-value opportunity for parallel procurement of both isomers and co-screening against a kinase selectivity panel (e.g., 50–100 kinase panel at 1–10 μM). This head-to-head comparison would directly quantify the impact of methoxy positional isomerism on kinase selectivity within an otherwise identical scaffold, generating transferable SAR knowledge applicable across the imidazo[1,2-a]pyrimidine urea class [3]. Such data are currently absent from the public domain.

Physicochemical Benchmarking in Cellular Permeability and Metabolic Stability Assays

The computed logP of 2.824, tPSA of 101 Ų, and 5 HBA for 923186-81-6 [1] support its use as a physicochemical comparator in parallel artificial membrane permeability assays (PAMPA) and human liver microsome stability studies alongside the unsubstituted phenyl analog (CAS 923157-58-8, predicted lower logP and tPSA). This paired analysis would directly measure the contribution of the 3-methoxy group to passive permeability and oxidative metabolism, informing lead optimization decisions in kinase inhibitor programs that require balanced potency and ADME properties [4].

Chemical Probe for Novel Target Deorphanization via Chemoproteomics

Given the complete absence of published target engagement data [5], 923186-81-6 is well-suited for immobilization onto a solid support (via the urea NH or methoxy group) and deployment in affinity-based chemoproteomics (e.g., pull-down followed by LC-MS/MS) to identify its bona fide cellular targets. This application leverages the compound's drug-like physicochemical profile (MW 373.42, logP 2.824) for adequate solubility in pull-down buffer systems and would generate the first experimental target deconvolution data for this chemotype, potentially revealing unexpected kinase or non-kinase targets.

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